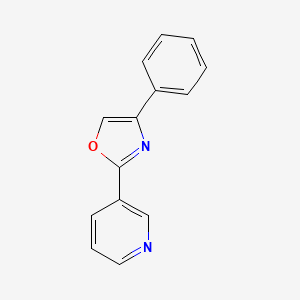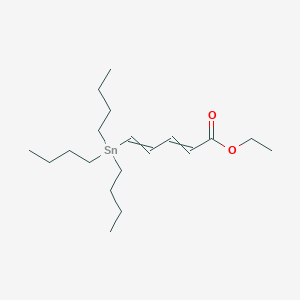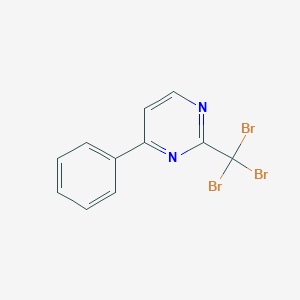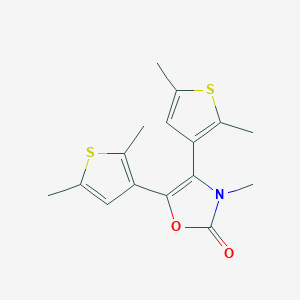
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of thiophene and oxazole rings, which contribute to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to form the desired product. One common method involves the use of Lawesson’s reagent, which facilitates the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles into the target compound . The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature settings to ensure optimal yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s photochromic behavior is attributed to the reversible isomerization between its open and closed forms under the influence of light . This property is exploited in the design of optical switches and smart materials.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: A diarylethene derivative with similar photochromic properties.
4,5-bis(2,5-dimethylthiophen-3-yl)phthalonitrile:
Uniqueness
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one stands out due to its combination of thiophene and oxazole rings, which impart unique chemical and physical properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in the development of advanced materials and technologies.
Propiedades
Número CAS |
514814-24-5 |
|---|---|
Fórmula molecular |
C16H17NO2S2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4,5-bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H17NO2S2/c1-8-6-12(10(3)20-8)14-15(19-16(18)17(14)5)13-7-9(2)21-11(13)4/h6-7H,1-5H3 |
Clave InChI |
QTQLGZJDZIFUGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2=C(OC(=O)N2C)C3=C(SC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)

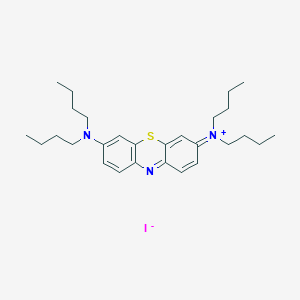
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
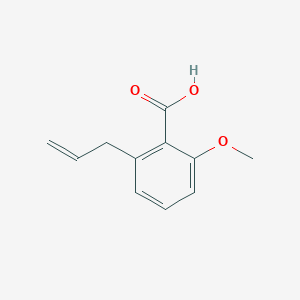
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
